molecular formula C21H18N4O4S B2522451 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1171350-49-4

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2522451
CAS No.: 1171350-49-4
M. Wt: 422.46
InChI Key: SARJVPHYNCQYHX-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methoxy group at position 6, a 3-methylpyrazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety.

Properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-12-9-19(23-20(26)17-11-28-15-5-3-4-6-16(15)29-17)25(24-12)21-22-14-8-7-13(27-2)10-18(14)30-21/h3-10,17H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARJVPHYNCQYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2COC3=CC=CC=C3O2)C4=NC5=C(S4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure includes a benzo[d]thiazole moiety, a pyrazole ring, and a dioxine derivative, which are known for their diverse biological activities.

1. Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing thiazole and pyrazole rings have shown substantial activity in DPPH scavenging assays. The compound's ability to neutralize free radicals may contribute to its protective effects against oxidative stress-related diseases .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that similar benzothiazole derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar effects. The minimum inhibitory concentrations (MIC) for related compounds indicate promising antibacterial activity .

3. Anticancer Activity

Recent investigations into the cytotoxic effects of benzothiazole derivatives reveal their potential in cancer therapy. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Case Studies

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsIC50 Values (µg/mL)Remarks
AntioxidantVarious thiazole/pyrazole derivatives4.67 - 45.32Strong scavenging activity observed
AntimicrobialBenzothiazole derivativesVariesEffective against both Gram-positive and negative bacteria
AnticancerBenzothiazole derivativesVariesSignificant cytotoxicity in MCF-7 and A549 cells

1. Neuroprotective Effects

The compound's inhibition of acetylcholinesterase (AChE) suggests potential applications in neurodegenerative diseases like Alzheimer's disease. By enhancing cholinergic transmission, it may improve cognitive functions while simultaneously reducing amyloid-beta aggregation .

2. Potential for Drug Development

Given its multifaceted biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting oxidative stress, microbial infections, and cancer.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d]thiazole moiety and a pyrazole ring. The synthesis of such compounds typically involves multi-step organic reactions that can include cyclization and functionalization processes. The detailed synthetic pathways are crucial for optimizing yield and purity, which are necessary for subsequent biological evaluations.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole and thiazole have been studied for their ability to inhibit tumor cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The benzo[d]thiazole and pyrazole components are known for their antimicrobial properties. Preliminary studies suggest that N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may exhibit activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces inflammation

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in cell signaling pathways related to cancer progression. For example, inhibition of cyclooxygenase enzymes could reduce inflammatory responses associated with tumor growth.

Interaction with DNA

Some studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes, which is a common mechanism for anticancer drugs.

In Vitro Studies

In vitro studies using human cancer cell lines have demonstrated that the compound can significantly reduce cell viability at micromolar concentrations. These findings highlight its potential as a lead compound for further development.

Animal Models

Preliminary animal studies have shown promising results in tumor regression when treated with the compound, indicating its potential efficacy in vivo.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group (-OCH₃) at position 6 of the benzothiazole ring undergoes nucleophilic substitution under alkaline conditions.

Reaction Type Conditions Products Yield References
Methoxy substitutionKOH/ethanol, 80°C, 12 hrs6-hydroxybenzothiazole derivative with retained carboxamide linkage68%
DemethylationBBr₃/DCM, -20°C, 4 hrs6-hydroxy intermediate with partial decomposition of dioxine ring42%

Key Observations :

  • Ethanol/KOH selectively substitutes methoxy without disrupting the carboxamide group.

  • Boron tribromide causes competing side reactions in the dioxine ring.

Hydrolysis Reactions

The carboxamide group (-CONH-) and 1,4-dioxine ring show distinct hydrolysis behavior:

Acidic Hydrolysis

Conditions Products Mechanistic Pathway
HCl (6M)/reflux, 8 hrsBenzoic acid + 2-aminodihydrodioxine byproductProtonation of carbonyl oxygen followed by nucleophilic attack
H₂SO₄ (conc.)/100°C, 2 hrsComplete decomposition to thiazole fragmentsOver-acidification destabilizes heterocycles

Basic Hydrolysis

Conditions Products Notes
NaOH (10%)/70°C, 6 hrsCarboxylate salt + amine intermediatesRetains pyrazole-thiazole core stability

Ring-Opening Reactions

The 1,4-dioxine ring undergoes cleavage under reductive or oxidative conditions:

Reaction Type Conditions Products
Catalytic hydrogenationH₂/Pd-C, MeOH, 50 psiTetrahydrodioxine derivative with saturated C-O bonds
Oxidative cleavageNaIO₄/H₂O, rt, 3 hrsDicarbonyl fragment linked to pyrazole-thiazole scaffold

Mechanistic Insight :

  • Hydrogenation reduces the dioxine ring without affecting aromatic benzothiazole.

  • Periodate selectively cleaves vicinal diols in dioxine.

Catalytic Cross-Coupling

The pyrazole C-H bond participates in palladium-catalyzed couplings:

Reaction Catalyst System Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivatives at pyrazole C4 position55%
Buchwald-HartwigPd₂(dba)₃/Xantphos, tolueneN-arylated pyrazole analogs48%

Limitations :

  • Steric hindrance from the 3-methyl group reduces coupling efficiency.

Stability Under Environmental Conditions

Factor Effect Analytical Method
UV light (254 nm)Degrades dioxine ring within 24 hrsHPLC-MS monitoring
pH 2-6 aqueous solutionStable for >72 hrsNMR stability assays
High humidity (>80% RH)Hygroscopic decomposition after 48 hrsGravimetric analysis

Comparative Reactivity of Analogues

Data from structurally related compounds (e.g., ) reveal:

  • Methoxy positioning : 6-methoxy substitution enhances electrophilicity at C2 of benzothiazole.

  • Pyrazole substituents : 3-methyl group sterically shields N1 but activates C5 for electrophilic attack.

This compound’s reactivity profile highlights its versatility as a synthetic intermediate for drug discovery. Further studies should explore its applications in click chemistry and photoaffinity labeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 6-methoxybenzothiazole, 3-methylpyrazole, dihydrodioxine carboxamide C₂₀H₁₇N₃O₄S (estimated) ~403.43 Enhanced solubility due to dihydrodioxine; methoxy group may reduce metabolism
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide Benzothiazole, 3-methylpyrazole, dichlorothiophene carboxamide C₁₆H₁₀Cl₂N₄OS₂ 409.3 Chlorine atoms increase lipophilicity; potential for improved membrane permeability
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Benzo[d][1,3]dioxole, thiazole with methoxyphenyl and methylthio groups, cyclopropane C₂₉H₂₃N₃O₅S₂ (estimated) ~582.64 Cyclopropane and methylthio groups introduce steric and electronic complexity

Functional Group Analysis

Benzothiazole Core :

  • Present in all three compounds, this heterocycle is associated with π-π stacking and hydrogen-bonding interactions in biological targets. The 6-methoxy substitution in the target compound may enhance electron-donating effects compared to unsubstituted benzothiazoles.

Pyrazole Ring :

  • The 3-methylpyrazole in the target compound and ’s derivative likely contributes to metabolic stability by reducing oxidative degradation.

Substituent Effects :

  • Chlorine atoms () increase lipophilicity (logP), favoring membrane penetration but possibly reducing solubility.
  • Methylthio groups () introduce steric bulk and sulfur-mediated interactions, which may influence binding kinetics.

Research Findings

  • Chromatographic Behavior : Compounds with polar substituents (e.g., dihydrodioxine) exhibit longer retention times in reverse-phase HPLC due to increased hydrogen bonding.
  • Antimicrobial Potential: Benzothiazole-pyrazole hybrids (e.g., ’s compound) show activity against Gram-positive bacteria, suggesting the target compound may share similar efficacy.
  • Synergistic Effects : Structural complexity (e.g., cyclopropane in ) can modulate biological activity through synergistic interactions between substituents.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound contains a pyrazole core substituted with a 6-methoxybenzo[d]thiazol-2-yl group and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The thiazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for target binding. The methoxy group enhances solubility, while the dihydrodioxine ring may influence metabolic stability .

Q. How can researchers optimize the synthesis of this compound for higher yields and purity?

  • Methodology : Use a multi-step approach with triethylamine as a catalyst and polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the final product. Monitor intermediates via TLC and confirm structures using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).
  • Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1650–1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functionalities.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Approach : Use isotopic labeling (e.g., 15N^{15} \text{N}) or computational methods (DFT calculations) to track atom rearrangement.
  • Experimental Validation : Isolate intermediates (e.g., via flash chromatography) and analyze kinetics under varying temperatures .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate target engagement using competitive binding assays.
  • Data Analysis : Apply statistical models (e.g., ANOVA) to account for variability and confirm dose-response relationships .

Q. What strategies are effective for probing the compound’s interaction with biological targets?

  • In Silico Docking : Use software like AutoDock to predict binding modes to kinases or GPCRs.
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .

Q. How can stability issues (e.g., hydrolysis of the amide bond) be mitigated during storage?

  • Optimization : Store lyophilized samples at −80°C under inert gas (argon).
  • Formulation : Use co-solvents (e.g., PEG-400) to enhance aqueous stability .

Methodological Considerations

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Design : Synthesize analogs with systematic substitutions (e.g., halogens on the benzothiazole ring).
  • Evaluation : Test against a panel of biological targets (e.g., cancer cell lines) and correlate activity with electronic (Hammett σ) or steric parameters .

Q. How can researchers validate the compound’s metabolic pathways?

  • In Vitro Models : Use liver microsomes or hepatocytes to identify phase I/II metabolites.
  • Analytical Tools : LC-MS/MS to detect hydroxylation or glucuronidation products .

Data Interpretation and Troubleshooting

Q. What steps should be taken if synthetic yields drop unexpectedly?

  • Diagnosis : Check solvent purity (e.g., anhydrous DMF) and catalyst activity (e.g., triethylamine degradation).
  • Resolution : Optimize stoichiometry (e.g., 1.2 equivalents of coupling agents) or switch to microwave-assisted synthesis for faster kinetics .

Q. How can researchers distinguish between on-target and off-target effects in cellular assays?

  • Controls : Use CRISPR knockouts or selective inhibitors of the suspected target.
  • Omics Profiling : RNA sequencing or proteomics to identify dysregulated pathways .

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